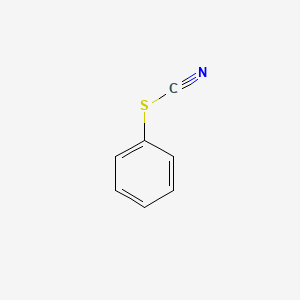

Phenyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCDJKQYFBEAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200868 | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-87-0 | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylsulfanyl)formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl thiocyanate chemical properties and reactions

An In-depth Technical Guide to the Chemical Properties and Reactions of Phenyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound (PhSCN), an important organosulfur compound. Its unique electronic structure and the reactivity of the thiocyanate functional group make it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic pungent odor.[1][2] It is an organic compound featuring a phenyl group attached to the sulfur atom of a thiocyanate (-SCN) group.[3] It is isomeric with phenyl isothiocyanate (PhNCS), where the phenyl group is attached to the nitrogen atom.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₅NS | [4] |

| Molecular Weight | 135.19 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -14 °C (259.15 K) | [1] |

| Boiling Point | 242 °C (515.15 K) | [1] |

| Density | 1.157 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.6515 | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1][2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃, 90 MHz): Chemical shifts are observed in the aromatic region, typically between δ 7.07 and 7.45 ppm, corresponding to the phenyl protons.[5]

-

¹³C NMR (CDCl₃, 25.16 MHz): Key chemical shifts include those for the aromatic carbons and the thiocyanate carbon. Observed shifts are at approximately 135.44, 131.14, 129.43, 127.48, and 125.57 ppm.[5]

-

Infrared (IR) Spectroscopy: A characteristic strong and sharp absorption band for the C≡N triple bond of the thiocyanate group is observed in the region of 2160-2175 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight, 135.[5]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Sandmeyer-type Reaction

A traditional and reliable method for synthesizing aryl thiocyanates is the Sandmeyer reaction.[3] This involves the diazotization of aniline followed by reaction with a thiocyanate salt, typically in the presence of a copper(I) catalyst.[3][7]

Caption: Sandmeyer reaction pathway for this compound synthesis.

From Aryl Halides

Nucleophilic aromatic substitution of an activated aryl halide with a thiocyanate salt can also yield this compound, although this method is generally limited to substrates with electron-withdrawing groups ortho or para to the leaving group.

Thiocyanation of Aromatic Compounds

Direct thiocyanation of electron-rich aromatic compounds can be achieved using thiocyanogen, (SCN)₂, or other thiocyanating agents.[3][8] This electrophilic substitution reaction is favored for activated aromatic substrates like phenols and anilines.[8]

Chemical Reactions of this compound

The thiocyanate group is a versatile functional group that participates in a variety of chemical transformations.

Nucleophilic Substitution

The sulfur atom in this compound is susceptible to attack by nucleophiles. However, a more common reaction is nucleophilic attack at the cyano carbon, leading to displacement of the phenylthiolate leaving group. Theoretical studies have explored the energetics of nucleophilic displacement at the cyano carbon, sulfur atom, and the aryl carbon.

Reduction

This compound can be reduced to benzenethiol (thiophenol). This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride or metal-acid combinations like zinc and hydrochloric acid.[9][10] The reduction of organic thiocyanates to the corresponding mercaptans is a synthetically useful reaction.[9]

Oxidation

Oxidation of the thiocyanate group can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of the thiocyanate ion with peroxomonosulfate has been studied in detail, proceeding through a hypothiocyanite intermediate.[11]

Isomerization to Phenyl Isothiocyanate

Under certain conditions, particularly at elevated temperatures, this compound can isomerize to the more thermodynamically stable phenyl isothiocyanate (Ph-N=C=S).[3] This rearrangement is an important consideration in reactions involving thiocyanates.

Cycloaddition Reactions

While the C≡N triple bond of this compound is not typically involved in cycloaddition reactions, its isomer, phenyl isothiocyanate, readily participates in such reactions. For example, it can undergo [2+2] cycloaddition with various double bonds.[12][13] The reactivity of phenyl isothiocyanate with nucleophiles like amines to form thioureas is also a key reaction.[14]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl isothiocyanate reagent grade, 98 103-72-0 [sigmaaldrich.com]

- 7. Formation of this compound and Phenyl Isothiocyanate in the Resction of Benzenediazonium Sulfate, Cupric Ion and Thiocyanate Ion [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]

- 10. Solved When phenyl isothiocyanate, C6H5N=C=S, is reduced | Chegg.com [chegg.com]

- 11. Detailed kinetics and mechanism of the oxidation of thiocyanate ion (SCN-) by peroxomonosulfate ion (HSO5(-)). Formation and subsequent oxidation of hypothiocyanite ion (OSCN-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

Phenyl Thiocyanate: A Comprehensive Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of phenyl thiocyanate in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, ensuring optimal conditions for reactions, purification, and formulation. While precise quantitative data remains elusive in publicly available literature, this document compiles the existing qualitative information and furnishes a comprehensive experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound (C₆H₅SCN) is a moderately polar molecule due to the presence of the electronegative nitrogen and sulfur atoms in the thiocyanate group and the largely nonpolar phenyl ring. This dual nature dictates its solubility behavior in various solvents.

Qualitative Solubility of this compound

Based on available data, this compound exhibits good solubility in many common organic solvents and has limited solubility in water. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Polar Protic | Ethanol | C₂H₅OH | Soluble |

| Methanol | CH₃OH | Likely Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Likely Soluble | |

| Ethyl Acetate | C₄H₈O₂ | Likely Soluble | |

| Nonpolar | Chloroform | CHCl₃ | Soluble |

| Toluene | C₇H₈ | Likely Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Likely Soluble | |

| Aqueous | Water | H₂O | Limited Solubility |

Note: "Likely Soluble" indicates that while specific data for this compound was not found, its chemical properties suggest solubility in these solvents based on the principle of "like dissolves like."

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

-

Purity of the Compound and Solvent: Impurities can alter the solubility characteristics.

-

Presence of Other Solutes: The Henderson-Hasselbalch equation can be relevant when considering the pH of the solution and the potential for ionization of the solute, although this compound is not readily ionizable.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard and reliable approach.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent (e.g., 10 mL). An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used for this purpose.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the solution to stand undisturbed in the water bath for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the boiling point of this compound to dry the residue to a constant weight.

-

Allow the flask to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample withdrawn (mL)) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

The Dawn of a Moiety: Unraveling the 19th-Century Discovery of Phenyl Thiocyanate

A deep dive into the historical synthesis and early characterization of phenyl thiocyanate reveals a story rooted in the burgeoning field of organic chemistry in the late 19th century. While the thiocyanate anion itself was known from the early 1800s, the synthesis of its phenyl ester, this compound, is credited to the German chemist Ludwig Gattermann and his student W. Haussknecht in 1890. This pivotal discovery emerged from the broader exploration of diazonium salts and their versatile reactions, a cornerstone of synthetic organic chemistry.

The journey to isolating and identifying this compound was not a singular event but rather a culmination of decades of research into the reactivity of aromatic compounds. Early investigations by chemists such as Billeter in 1874 and Liebermann and Lange in 1879 laid the groundwork by exploring the reactions of various organic compounds with cyanide and thiocyanate salts. However, it was the seminal work of Traugott Sandmeyer in 1884 on the copper-catalyzed reaction of diazonium salts that provided the key synthetic tool.

It was Gattermann and Haussknecht who successfully adapted this chemistry to synthesize this compound. Their method, a modification of the Sandmeyer reaction, involved the reaction of benzenediazonium chloride with potassium thiocyanate. This reaction provided a direct pathway to attach the thiocyanate group to the phenyl ring via the sulfur atom, forming the C₆H₅SCN linkage.

Early Experimental Protocols

The initial synthesis of this compound, as pioneered by Gattermann and Haussknecht, was a testament to the experimental techniques of the era. The following is a generalized protocol based on their early work and subsequent refinements:

Synthesis of this compound via Diazotization of Aniline (A Gattermann-Haussknecht Approach)

-

Diazotization of Aniline: Aniline is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid, and cooled to a low temperature (0-5 °C) using an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. This process converts the primary amine group of aniline into a diazonium salt (benzenediazonium chloride).

-

Preparation of the Thiocyanate Solution: A solution of potassium thiocyanate (or ammonium thiocyanate) in water is prepared.

-

The Gattermann-Haussknecht Reaction: The freshly prepared, cold solution of benzenediazonium chloride is slowly added to the potassium thiocyanate solution. The reaction mixture is stirred, and often a copper catalyst (such as copper powder or a copper(I) salt), though not always strictly necessary in all variations, is introduced to facilitate the reaction. The diazonium group is replaced by the thiocyanate group, leading to the formation of this compound, which often separates as an oily layer.

-

Isolation and Purification: The product is typically isolated by steam distillation or extraction with an organic solvent like diethyl ether. The crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data from Early Investigations

Early quantitative data on this compound was primarily focused on its fundamental physical properties. The table below summarizes some of the earliest reported values, which may vary slightly from modern, more precise measurements. For comparison, the properties of its more commonly known isomer, phenyl isothiocyanate, are also included.

| Property | This compound (C₆H₅SCN) | Phenyl Isothiocyanate (C₆H₅NCS) |

| Molar Mass ( g/mol ) | 135.19 | 135.19 |

| Appearance | Colorless to pale yellow oil | Colorless liquid |

| Boiling Point (°C) | ~232-233 (at atmospheric pressure) | 221 |

| Melting Point (°C) | Not well-defined in early literature; often cited as a liquid at room temperature. | -21 |

| Density (g/cm³) | ~1.14 | ~1.13 |

Logical Relationships in the Discovery and Synthesis

The discovery of this compound is intrinsically linked to the development of diazonium salt chemistry. The following diagram illustrates the logical workflow from the precursor to the final product, highlighting the key reaction type.

Figure 1. Logical workflow for the synthesis of this compound.

Experimental Workflow for the Gattermann-Haussknecht Synthesis

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound as would have been performed in the late 19th century.

Synthesis of phenyl thiocyanate from aniline and carbon disulfide

An In-depth Technical Guide to the Synthesis of Phenyl Isothiocyanate from Aniline and Carbon Disulfide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl isothiocyanate from aniline and carbon disulfide. It is important to note that while the user's query specified phenyl thiocyanate, the reaction of aniline with carbon disulfide yields phenyl isothiocyanate. This compound (C₆H₅SCN) and phenyl isothiocyanate (C₆H₅NCS) are isomers, and the synthesis of the former typically follows a different synthetic route, such as the reaction of a diazonium salt with a thiocyanate salt.[1] This document will focus on the synthesis of phenyl isothiocyanate, the direct product from the specified starting materials.

The primary method for this synthesis involves a two-step process: the formation of a dithiocarbamate salt intermediate, followed by its decomposition to yield the desired isothiocyanate.[2][3] This approach is widely adopted due to its efficiency and the availability of the starting materials.[4]

The overall reaction proceeds as follows:

-

Formation of Ammonium Phenyldithiocarbamate: Aniline reacts with carbon disulfide in the presence of a base, typically aqueous ammonia, to form the ammonium salt of phenyldithiocarbamic acid.[5] This reaction is generally carried out at a low temperature to minimize the loss of volatile reagents.[5]

-

Decomposition of the Dithiocarbamate Salt: The intermediate dithiocarbamate salt is then decomposed to phenyl isothiocyanate. This is often achieved by treatment with a heavy metal salt, such as lead nitrate, which facilitates the elimination of a metal sulfide.[2][3][5] Other reagents, including phosgene, chloroformate esters, sodium hypochlorite, and iodine, can also be used for this desulfurization step.[4]

The signaling pathway for this synthesis is illustrated below:

References

- 1. [Formation of this compound and phenyl isothiocyanate in the reaction of benzenediazonium sulfate, cupric ion and thiocyanate ion (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Phenyl Thiocyanate: Physicochemical Properties

This guide provides a comprehensive overview of the core physicochemical properties of phenyl thiocyanate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an organic compound featuring a phenyl group attached to a thiocyanate moiety. Its chemical formula is C₇H₅NS.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound. It is important to note that variations in reported values exist in the literature, which may be attributable to different experimental conditions or sample purity.

| Property | Value | CAS Registry Number |

| CAS Number | 5285-87-0 | [1][2][3][4] |

| Melting Point | 210-212 °C | [1][5] |

| -14.00 °C | [6] | |

| Boiling Point | 232.5 °C (at 760 mmHg) | [1][2][3] |

| 99-100 °C (at 10 Torr) | [5] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not extensively detailed in the cited literature, the following are standard methodologies employed for such characterizations.

a) Melting Point Determination:

A common method for determining the melting point of a solid organic compound is using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range. The visual observation of the phase change is key to this determination.

b) Boiling Point Determination:

The boiling point of a liquid can be determined by distillation or by using a micro-boiling point apparatus. In a standard distillation setup, the liquid is heated in a flask connected to a condenser. A thermometer is placed at the vapor-liquid equilibrium point. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For measurements at reduced pressure (e.g., 10 Torr), a vacuum pump is connected to the apparatus to lower the pressure, and the corresponding boiling temperature is recorded.

Logical Relationship of Physicochemical Data

The following diagram illustrates the logical flow of identifying and characterizing a chemical substance like this compound based on its fundamental properties.

References

Exploring Derivatives and Analogs of Phenyl Thiocyanate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl thiocyanate and its structural isomer, phenyl isothiocyanate, are organosulfur compounds that serve as pivotal starting materials and pharmacophores in medicinal chemistry and drug discovery. While both isomers are of interest, the vast majority of contemporary research into biological activity focuses on phenyl isothiocyanate (PITC) and its derivatives. PITC is characterized by the functional group -N=C=S, which imparts a unique electrophilic character responsible for its diverse biological effects.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of phenyl isothiocyanate derivatives and analogs. It is designed to serve as a foundational resource for researchers engaged in the exploration of these compounds for therapeutic applications. The document summarizes key quantitative data, details essential experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this promising class of molecules.

Synthesis of Phenyl Isothiocyanate and Its Derivatives

The synthesis of phenyl isothiocyanate (PITC) is well-established, with several methods available depending on the desired scale and starting materials. A common and reliable laboratory-scale method involves the reaction of aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.

General Synthetic Workflow

The general process for synthesizing and screening PITC derivatives involves the initial synthesis of the core compound or its analog, followed by purification and characterization, and subsequent biological evaluation.

Representative Synthetic Protocol: Phenyl Isothiocyanate from Aniline

A widely used method for preparing phenyl isothiocyanate involves the decomposition of ammonium phenyldithiocarbamate with lead nitrate.[1]

Materials:

-

Aniline (0.6 mole)

-

Carbon disulfide (0.71 mole)

-

Concentrated aqueous ammonia (1.3 moles)

-

Lead nitrate (0.6 mole)

-

Calcium chloride

-

1 N Sulfuric acid

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.

-

Slowly add aniline to the mixture over approximately 20 minutes while stirring.

-

Continue stirring for 30 minutes after the addition is complete, then let the mixture stand for another 30 minutes to allow for the precipitation of ammonium phenyldithiocarbamate.

-

Dissolve the resulting salt in water and transfer it to a larger flask.

-

With constant stirring, add a solution of lead nitrate in water. A heavy black precipitate of lead sulfide will form.

-

Steam distill the mixture into a receiver containing a small amount of 1 N sulfuric acid.

-

Separate the resulting oil (crude phenyl isothiocyanate), dry it over calcium chloride, and distill under reduced pressure to obtain the pure product.

Biological Activities and Therapeutic Potential

Derivatives of phenyl isothiocyanate exhibit a broad spectrum of biological activities, primarily attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular targets like cysteine residues on proteins.

Anticancer Activity

PITC analogs, particularly phenethyl isothiocyanate (PEITC), are among the most studied natural compounds for cancer chemoprevention. They have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.

Table 1: Anticancer Activity of Phenyl Isothiocyanate Analogs (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Phenyl Isothiocyanate (PITC) | A549 (Lung) | 15 | [2] |

| Phenyl Isothiocyanate (PITC) | H1299 (Lung) | 7.5 | [2] |

| Benzyl Isothiocyanate (BITC) | UACC 903 (Melanoma) | >20 | [3] |

| Benzyl Isothiocyanate (BITC) | MDA-MB-231 (Breast) | 12.5 | [3] |

| Phenethyl Isothiocyanate (PEITC) | UACC 903 (Melanoma) | >20 | [3] |

| Phenethyl Isothiocyanate (PEITC) | MDA-MB-231 (Breast) | 10.5 | [3] |

| Phenylpropyl Isothiocyanate | MDA-MB-231 (Breast) | 7.5 | [3] |

| Phenylbutyl Isothiocyanate | PC-3 (Prostate) | 2.5 | [3] |

| Data compiled from multiple sources indicating the concentration required to inhibit 50% of cell growth. | | | |

Anti-inflammatory Activity

The anti-inflammatory properties of PITC derivatives are primarily mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, and the reduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (via COX-2 inhibition).

Table 2: Anti-inflammatory Activity of Phenyl Isothiocyanate and Derivatives

| Compound | Assay | Result | Concentration | Reference(s) |

|---|---|---|---|---|

| Phenyl Isothiocyanate | COX-2 Inhibition | ~99% | 50 µM | [4] |

| 2-Methoxyphenyl Isothiocyanate | COX-2 Inhibition | ~99% | 50 µM | [4] |

| 3-Methoxyphenyl Isothiocyanate | COX-2 Inhibition | ~99% | 50 µM | [4] |

| Phenethyl Isothiocyanate (PEITC) | NF-κB Inhibition | Strong Inhibition | 10 µM | [5] |

| Phenethyl Isothiocyanate (PEITC) | NO Production Inhibition | Potent Inhibition | - | [6] |

| 2-Phenylethanol-ITC derivative (I1) | COX-2 Inhibition | IC50 = 0.020 µM | - | [7] |

| Fluorine-ester-ITC derivative (I1c) | COX-2 Inhibition | IC50 = 0.025 µM | - | [7] |

| Data shows significant inhibition of key inflammatory markers and enzymes. | | | | |

Antimicrobial Activity

Isothiocyanates have demonstrated efficacy against a range of bacterial pathogens, including antibiotic-resistant strains. Their mechanism often involves disrupting the bacterial cell membrane and interacting with essential enzymes.

Table 3: Antimicrobial Activity of Phenyl Isothiocyanate and Analogs (MIC Values)

| Compound | Microorganism | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 100 | [8] |

| Phenethyl Isothiocyanate (PEITC) | Pseudomonas aeruginosa | 100 | [8] |

| Benzyl Isothiocyanate (BITC) | MRSA | 2.9 - 110 | [9] |

| Benzyl Isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 | [7] |

| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7 | 59 | [7] |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible microbial growth. | | | |

Mechanisms of Action

The biological effects of PITC and its analogs are mediated through the modulation of several critical cellular signaling pathways. Their ability to induce apoptosis in cancer cells and suppress inflammation often involves the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In normal cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory and anti-apoptotic genes. Many isothiocyanates, including PEITC, can inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and activity.[3][10]

Activation of the Nrf2-ARE Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. Electrophiles and reactive oxygen species—a category that includes isothiocyanates—can modify cysteine residues on Keap1. This modification disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1) and phase II detoxification enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compound (PITC derivative) stock solution in a suitable solvent (e.g., DMSO)

-

Bacterial strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column. In the first column, add 200 µL of the test compound at twice the highest desired test concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the wells in the first column to the corresponding wells in the second column. Mix thoroughly and repeat this process across the plate to the desired final concentration, typically up to column 10. Discard 100 µL from the last column of dilutions. Columns 11 (inoculum only) and 12 (broth only) will serve as positive and negative controls, respectively.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Seal the plate and incubate at 37°C for 16-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol: Cell Viability (MTT) Assay for IC50 Determination

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (PITC derivative) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol describes a method to assess the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (PITC derivative)

-

COX-2 inhibitor standard (e.g., Celecoxib)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, a cofactor (e.g., heme), and the COX-2 enzyme.

-

Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a positive control (standard inhibitor) and a vehicle control (solvent only). Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl).

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each reaction using a commercial EIA kit according to the manufacturer's instructions. PGE2 is a primary product of the COX-2 reaction.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl Isothiocyanate: A Comprehensive Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety hazards associated with phenyl isothiocyanate (PITC) in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely and mitigate potential risks. This document summarizes key quantitative data, outlines detailed experimental protocols for safe handling and emergency response, and provides a logical workflow for risk assessment.

Core Hazard and Property Data

Phenyl isothiocyanate is a combustible liquid that is toxic, corrosive, and a sensitizer.[1] It is crucial to have a thorough understanding of its properties to ensure safe handling. The following table summarizes the key quantitative data for PITC.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅NS | |

| Molecular Weight | 135.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, mustard-like | |

| Boiling Point | 221 °C (429.8 °F) at 760 mmHg | |

| Melting Point | -21 °C (-5.8 °F) | |

| Flash Point | 87 °C (188.6 °F) | |

| Density | Approximately 1.13 g/cm³ | [3] |

| Vapor Pressure | 0.17 mmHg at 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol and ether.[4] | [4] |

| Acute Toxicity (Oral) | LD50 (mouse): 87 mg/kg[2][5] | [2][5] |

| Acute Toxicity (Inhalation) | No specific LC50 data available in the reviewed sources, but it is considered harmful if inhaled and can cause respiratory tract irritation and sensitization.[6] | [6] |

| Acute Toxicity (Dermal) | No specific LD50 data available in the reviewed sources, but it is considered harmful if absorbed through the skin and can cause severe irritation and burns. | |

| Occupational Exposure Limits | No established Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV) by OSHA, NIOSH, or ACGIH has been found.[2] | [2] |

Health and Safety Hazards

Phenyl isothiocyanate poses significant health risks upon exposure. It is classified as toxic if swallowed, inhaled, or absorbed through the skin. It is also corrosive and can cause severe burns to the skin and eyes. PITC is a lachrymator, meaning it can cause tearing.[2] Furthermore, it is a sensitizer and may cause allergic reactions upon skin contact or inhalation, which can lead to asthma-like symptoms upon re-exposure.[6] There is also a possible risk of harm to the unborn child.

Experimental Protocols for Safe Handling

Due to the hazardous nature of PITC, strict adherence to safety protocols is mandatory. The following sections detail the necessary procedures for handling, storage, and emergency situations.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against exposure to PITC. The following should be worn at all times when handling the chemical:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[3]

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.

-

Respiratory Protection: All work with PITC must be conducted in a certified chemical fume hood.[2] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.

Handling and Storage

-

Handling: Always handle PITC within a chemical fume hood to avoid inhalation of vapors.[2] Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents and acids.

Spill and Waste Management

-

Spills: In the event of a spill, evacuate the area and remove all ignition sources. Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert, non-combustible material like sand or vermiculite. Place the absorbed material into a suitable, closed container for disposal.

-

Waste Disposal: Phenyl isothiocyanate and any contaminated materials should be disposed of as hazardous waste in accordance with federal, state, and local regulations.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Risk Assessment and Handling Workflow

A systematic approach to risk assessment is crucial before commencing any work with phenyl isothiocyanate. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment and safe handling workflow for phenyl isothiocyanate.

References

Methodological & Application

Phenyl Thiocyanate: A Versatile Intermediate for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl thiocyanate (PhSCN) is a valuable and versatile intermediate in organic synthesis, offering a gateway to a diverse array of functional groups and heterocyclic scaffolds. Its unique reactivity, attributed to the electrophilic carbon of the thiocyanate group, allows for its participation in a variety of transformations, including thiocyanation, cyanation, and cyclization reactions. These notes provide an overview of its key applications and detailed protocols for its use in the synthesis of valuable organic molecules.

Synthesis of Heterocyclic Compounds

This compound serves as a crucial building block for the synthesis of various nitrogen and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Benzothiazoles

Substituted 2-aminobenzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities. A common synthetic strategy involves the thiocyanation of anilines followed by intramolecular cyclization.

Reaction Workflow:

Application Notes and Protocols for Protein Sequencing via Edman Degradation using Phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal protein sequencing by Edman degradation remains a cornerstone technique for the structural elucidation of proteins and peptides. Developed by Pehr Edman, this method offers a systematic approach to determine the amino acid sequence from the N-terminus of a polypeptide chain.[1][2] The process relies on the specific reaction of phenyl isothiocyanate (PITC) with the N-terminal amino acid, followed by its cleavage and identification.[1] This technique is invaluable for confirming the identity of a protein, identifying post-translational modifications, and verifying the fidelity of synthetic peptides, all of which are critical aspects of drug development and proteomics research.[3] Automated sequencers have significantly enhanced the efficiency of Edman degradation, allowing for the analysis of picomole quantities of a sample.[1][4]

Principle of Edman Degradation

The Edman degradation is a cyclical process that involves three key chemical steps for each amino acid residue:

-

Coupling: Under alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free alpha-amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.[5][6]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[7][8]

-

Conversion: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative under aqueous acidic conditions.[7] This PTH-amino acid is then identified by chromatography, most commonly High-Performance Liquid Chromatography (HPLC).[7][9][10]

The shortened peptide chain is then subjected to the next cycle of degradation to identify the subsequent amino acid residue.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful implementation of Edman degradation.

Table 1: Edman Degradation Reaction Conditions

| Step | Parameter | Value/Condition | Notes |

| Coupling | Reagent | Phenyl isothiocyanate (PITC) | Also known as Edman's Reagent.[11] |

| pH | 8.0 - 9.0 (mildly alkaline) | To ensure the N-terminal amino group is uncharged.[1][5] | |

| Base | 12% Trimethylamine or 30% Methylpiperidine | Used in automated gas-phase sequencers.[12] | |

| Temperature | 40 - 50 °C | [5] | |

| Duration | 5 - 10 minutes at room temperature | For pre-column derivatization.[11] | |

| Cleavage | Reagent | Anhydrous Trifluoroacetic Acid (TFA) | [7][8][13] |

| Conditions | Anhydrous | To minimize acid hydrolysis of other peptide bonds.[7] | |

| Conversion | Reagent | Aqueous Trifluoroacetic Acid (TFA) | Typically 25% TFA (v/v) in water.[7] |

| Product | Phenylthiohydantoin (PTH)-amino acid | A more stable derivative for analysis.[1][7] |

Table 2: Sample Requirements and Performance Metrics

| Parameter | Value/Range | Notes |

| Sample Type | Purified proteins or peptides | Purity should be >90% for unambiguous results. |

| Sample Amount | 10 - 100 picomoles | Modern automated sequencers can work with as little as 1-5 picomoles.[4] |

| Sequencing Length | Up to 30-60 residues | Efficiency decreases with each cycle.[1] |

| Cycle Efficiency | > 99% with modern instruments | [1] |

| Repetitive Yield | ~88 - 92% | [14][15] |

Table 3: Typical HPLC Parameters for PTH-Amino Acid Analysis

| Parameter | Specification | Notes |

| Column | Reversed-phase C18 column | Standard for PTH-amino acid separation.[16] |

| Mobile Phase | Gradient of aqueous buffer and organic solvent | e.g., Ammonium acetate and acetonitrile.[11] |

| Detection | UV detector at 254 nm | PITC introduces a chromophore for detection.[11] |

| Sensitivity | Picomole level | [16] |

Experimental Protocols

Protocol 1: Sample Preparation for Edman Degradation

High-purity samples are crucial for successful N-terminal sequencing. Contaminants can interfere with the chemistry or the analysis.

A. For Soluble Proteins/Peptides (Salt-Free):

-

Ensure the protein/peptide is in a salt-free, non-buffered solution (e.g., ultrapure water).

-

If salts or buffers are present, perform buffer exchange using a suitable method like dialysis or size-exclusion chromatography.

-

Lyophilize the sample to dryness.

-

Reconstitute in a minimal volume of a solvent compatible with the sequencer (e.g., 0.1% TFA).[17]

B. For Proteins in SDS-PAGE Gels (Electroblotting onto PVDF): This is a common and effective method for sample purification and preparation.

-

Electrophoresis: Separate the protein sample using SDS-PAGE. It is recommended to use pre-cast gels or allow gels to polymerize overnight to minimize N-terminal blockage by unpolymerized acrylamide.

-

Transfer Buffer Preparation: Prepare a transfer buffer. A CAPS (10 mM CAPS, pH 11, 10% Methanol) buffer is recommended to avoid glycine and Tris contamination which can interfere with the initial sequencing cycles.[18]

-

Electroblotting:

-

Cut a piece of PVDF membrane (Immobilon-P or PSQ) to the size of the gel.

-

Activate the PVDF membrane by briefly immersing it in methanol, followed by rinsing with ultrapure water and then soaking in the transfer buffer.

-

Assemble the transfer stack (gel, PVDF membrane, filter papers) and perform electroblotting according to the manufacturer's instructions. A semi-dry or tank transfer system can be used.[18] For high molecular weight proteins, a tank transfer with CAPS buffer is often more efficient.[18]

-

-

Staining and Destaining:

-

After transfer, rinse the PVDF membrane with ultrapure water.

-

Stain the membrane with a compatible stain such as Coomassie Brilliant Blue R-250 (0.1% in 40% methanol/10% acetic acid) for a few minutes. Amido Black is also a suitable option.[17] Avoid colloidal blue stains.[17]

-

Destain the membrane with 50% methanol until the protein bands are clearly visible against a clear background.

-

Rinse the membrane thoroughly with ultrapure water to remove all traces of stain and destain solutions.

-

-

Excision and Storage:

-

Allow the membrane to air dry completely.

-

Using a clean scalpel, carefully excise the protein band of interest. Minimize the amount of blank membrane around the band.

-

Store the excised band in a clean microcentrifuge tube at -20°C or below until ready for sequencing.

-

Protocol 2: Automated Edman Degradation Cycle

The following is a generalized protocol for an automated Edman sequencer. Specific parameters will vary depending on the instrument manufacturer and model.

-

Sample Loading: The excised PVDF membrane or a liquid sample is loaded into the reaction cartridge of the sequencer.

-

Coupling Reaction:

-

The reaction chamber is flushed with an inert gas (e.g., argon or nitrogen).

-

A solution of PITC in a suitable solvent is delivered to the sample under alkaline conditions (e.g., using trimethylamine or methylpiperidine vapor).[12]

-

The reaction is allowed to proceed at a controlled temperature (e.g., 45-50°C) to form the PTC-peptide.

-

-

Washing: Excess reagents and by-products are removed by washing with appropriate solvents (e.g., ethyl acetate).

-

Cleavage Reaction:

-

Extraction and Transfer:

-

The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate or chlorobutane) and transferred to a conversion flask.[7]

-

-

Conversion Reaction:

-

An aqueous acid solution (e.g., 25% TFA) is added to the conversion flask to convert the ATZ-amino acid to the more stable PTH-amino acid.[7]

-

-

HPLC Analysis:

-

The PTH-amino acid solution is injected onto a reversed-phase HPLC system.

-

The PTH-amino acid is identified by comparing its retention time with that of known standards.

-

-

Cycle Repetition: The remaining peptide on the sample support is subjected to the next cycle of coupling, cleavage, and conversion to identify the next amino acid in the sequence.

Visualizations

Edman Degradation Workflow

Caption: Workflow of N-terminal protein sequencing by Edman degradation.

Chemical Reactions in Edman Degradation

Caption: Chemical pathway of the Edman degradation reaction.

Troubleshooting and Considerations

-

N-terminal Blockage: A significant limitation of Edman degradation is its inability to sequence proteins with a chemically modified N-terminus (e.g., acetylation or pyroglutamate formation).[1] If no sequence is obtained, N-terminal blockage should be suspected. Enzymatic de-blocking may be possible in some cases.[13]

-

Interfering Substances: Buffers containing primary amines like Tris and glycine can react with PITC and should be avoided.[17] Detergents can also interfere with the process.[17] Thorough washing of PVDF membranes is essential.

-

Proline Residues: Proline residues can sometimes lead to incomplete cleavage or side reactions, potentially affecting the accuracy of subsequent cycles.[19]

-

Signal-to-Noise Ratio: With each cycle, there is a slight loss of sample and a minor accumulation of by-products, which can increase the background noise and limit the readable sequence length.

-

Cysteine Residues: Cysteine residues are not detected without prior modification (e.g., alkylation), as they can undergo side reactions.

By adhering to these detailed protocols and considering the potential challenges, researchers can effectively utilize phenyl isothiocyanate in Edman degradation for accurate and reliable N-terminal protein sequencing.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. ehu.eus [ehu.eus]

- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 9. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 13. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. utsouthwestern.edu [utsouthwestern.edu]

- 18. Laboratory of Biomolecular Analysis [protein.osaka-u.ac.jp]

- 19. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes and Protocols for HPLC Analysis of Amino Acids using Phenyl Isothiocyanate (PITC) Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, nutritional analysis, and pharmaceutical drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but most amino acids lack a strong chromophore, necessitating a derivatization step to enable sensitive UV detection. Pre-column derivatization with Phenyl isothiocyanate (PITC), also known as Edman's reagent, is a well-established and reliable method for this purpose.[1][2]

PITC reacts with both primary and secondary amino acids (like proline) at alkaline pH to form stable phenylthiocarbamyl (PTC) derivatives that can be readily detected by UV absorbance at 254 nm.[3][4][5] This method offers good sensitivity, quantitative derivatization, and the formation of stable derivatives, making it a robust choice for amino acid analysis.[3][5]

These application notes provide a detailed protocol for the derivatization of amino acids with PITC and their subsequent analysis by reverse-phase HPLC.

Principle of the Method

The analysis involves a two-step process:

-

Derivatization: Amino acids are reacted with PITC in an alkaline medium. The isothiocyanate group of PITC attacks the nucleophilic primary or secondary amine group of the amino acid, forming a stable PTC-amino acid derivative.

-

HPLC Separation and Detection: The resulting PTC-amino acid derivatives are separated on a reverse-phase HPLC column using a gradient elution. The separated derivatives are then detected by a UV detector at 254 nm.[4][6] The concentration of each amino acid is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Reagents and Materials

-

Reagents:

-

Phenyl isothiocyanate (PITC), sequencing grade

-

Triethylamine (TEA), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Sodium Acetate, anhydrous, HPLC grade

-

Ammonium Acetate, HPLC grade

-

Glacial Acetic Acid, analytical grade

-

Ethanol, absolute

-

n-Hexane, HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Amino Acid Standard mixture (e.g., Amino Acid Standard H)[5]

-

Hydrochloric Acid (HCl), 6N for protein hydrolysis

-

Phenol (for protein hydrolysis)

-

-

Equipment:

Sample Preparation

A. For Free Amino Acids in Solution (e.g., physiological fluids, cell culture media):

-

Deproteinization (if necessary): For samples containing proteins, such as plasma or serum, deproteinize by adding a sufficient volume of a precipitating agent (e.g., acetonitrile or sulfosalicylic acid), vortexing, and centrifuging to pellet the protein. Collect the supernatant.[6]

-

Drying: Transfer a known volume (e.g., 10-100 µL) of the sample or standard solution to a clean microcentrifuge tube and dry completely under vacuum.[5]

B. For Amino Acids from Protein or Peptide Hydrolysates:

-

Acid Hydrolysis: Place the protein/peptide sample (e.g., 20 mg) in a hydrolysis tube. Add 10 mL of 6N HCl containing 1% phenol.[9]

-

Seal the tube under vacuum or flush with nitrogen and heat at 110°C for 24 hours.[9][10]

-

After hydrolysis, cool the sample and open the tube.

-

Drying: Dry the hydrolysate completely under vacuum to remove the HCl. This step is critical as residual acid will interfere with the derivatization.[5] Re-dissolve the residue in a small amount of ultrapure water and dry again to ensure complete removal of acid.

Derivatization Protocol

This protocol is adapted from established methods.[5][7][10]

-

Reconstitution: To the dried sample or standard, add 100 µL of Coupling Solution (Acetonitrile:Pyridine:Triethylamine:Water at a 10:5:2:3 ratio).[5] Vortex thoroughly to dissolve the amino acid residue.

-

Alternative Reconstitution: A mixture of ethanol-water-TEA (2:2:1, v/v/v) can also be used for neutralization and reconstitution.[10]

-

Derivatization: Add 20 µL of PITC solution (e.g., PITC diluted in acetonitrile, or a mixture of ethanol-water-TEA-PITC at 7:1:1:1, v/v/v/v).[10] Vortex immediately.

-

Reaction: Allow the reaction to proceed at room temperature for 20-60 minutes.[7][10]

-

Removal of Excess Reagents: Dry the sample completely under vacuum to remove excess PITC and other volatile reagents.[3][5]

-

Extraction (Optional but Recommended): To remove non-polar byproducts, add 400 µL of n-hexane to the dried residue, vortex gently for 5-10 seconds, and allow the phases to separate. Discard the upper n-hexane layer.[7]

-

Final Reconstitution: Dissolve the dried PTC-amino acid residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 0.05 M ammonium acetate, pH 6.8 or 0.05 M sodium acetate, pH 6.5) for HPLC injection.[3][7]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter before transferring to an HPLC vial.[7]

HPLC Conditions

The following are typical starting conditions. Optimization may be required based on the specific column and sample matrix.

-

Column: ACE Excel 5 SuperC18, 250 x 4.6 mm[8] or similar C18 column.

-

Mobile Phase A: 0.05 M Sodium Acetate, pH 6.5 (adjusted with glacial acetic acid).[7]

-

Mobile Phase B: Acetonitrile:Water (80:20, v/v).[8]

Example Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 0 |

| 15.0 | 15 |

| 18.0 | 24 |

| 25.0 | 40 |

| 30.0 | 40 |

| 30.1 | 100 |

| 50.0 | 100 |

| 50.1 | 0 |

| 70.0 | 0 |

| (This is an example gradient based on published methods and may need optimization).[8] |

Quantitative Data Summary

The following tables summarize typical performance data for the PITC-HPLC method for amino acid analysis.

Table 1: Typical Retention Times for PTC-Amino Acids

| Amino Acid | Abbreviation | Retention Time (min) (Approximate) |

| Aspartic Acid | Asp | 6.5 |

| Glutamic Acid | Glu | 8.0 |

| Serine | Ser | 9.5 |

| Glycine | Gly | 10.5 |

| Histidine | His | 11.0 |

| Arginine | Arg | 12.0 |

| Threonine | Thr | 12.5 |

| Alanine | Ala | 14.0 |

| Proline | Pro | 15.5 |

| Tyrosine | Tyr | 20.0 |

| Valine | Val | 22.0 |

| Methionine | Met | 23.0 |

| Cystine | Cys | 24.0 |

| Isoleucine | Ile | 25.5 |

| Leucine | Leu | 26.5 |

| Phenylalanine | Phe | 28.0 |

| Tryptophan | Trp | 29.5 |

| Lysine | Lys | 31.0 |

| (Retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions used. Data compiled from representative chromatograms).[8] |

Table 2: Method Performance Characteristics

| Parameter | Typical Value Range |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 6.9 - 14.3 ng/mL[9] |

| Limit of Quantitation (LOQ) | Picomole level on column[3] |

| Reproducibility (RSD) | 1.33 - 3.88%[9] |

| (Performance characteristics are dependent on the specific analytical setup and validation). |

Visualizations

Caption: Experimental workflow for PITC derivatization and HPLC analysis.

Caption: Chemical reaction of PITC with an amino acid.

Troubleshooting and Method Considerations

-

Incomplete Derivatization: Ensure the sample is completely dry before adding the coupling solution and that the pH is alkaline. Residual acid will inhibit the reaction.

-

Interfering Peaks: The presence of interfering peaks near the solvent front is common due to reagent byproducts.[1] An extraction step with a non-polar solvent like n-hexane after derivatization can help minimize these.[7]

-

Derivative Stability: PTC-amino acids are generally stable.[3] However, for automated analysis over long periods, it is recommended to keep the derivatized samples at 4°C.[11]

-

Toxicity: PITC is a toxic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

-

Hydrolysis of Sensitive Amino Acids: During acid hydrolysis, some amino acids like cysteine and methionine can be partially destroyed. Performic acid oxidation prior to hydrolysis can be used to convert them to the more stable cysteic acid and methionine sulfone, respectively, for more accurate quantification.[11] Tryptophan is destroyed by acid hydrolysis and requires a separate alkaline hydrolysis for its determination.[10]

References

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 7. hplc.eu [hplc.eu]

- 8. mac-mod.com [mac-mod.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cerealsgrains.org [cerealsgrains.org]

Synthesis of Heterocyclic Compounds Using Phenyl Isothiocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic compounds utilizing phenyl isothiocyanate as a key reagent. Phenyl isothiocyanate, with its reactive -N=C=S group, serves as a versatile building block for constructing a wide array of heterocyclic systems, including thiazoles, 1,2,4-triazoles, benzothiazoles, quinazolines, and pyrimidines. These scaffolds are of paramount importance in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Synthesis of Thiazole Derivatives

Thiazole moieties are present in numerous FDA-approved drugs and exhibit a broad range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][11] The Hantzsch thiazole synthesis and its variations are common methods for their preparation, often involving the reaction of a thiourea or thioamide with an α-haloketone. Phenyl isothiocyanate is a convenient precursor for the in situ generation of the required N-phenylthiourea.

Application Notes:

2-Aminothiazole derivatives are crucial intermediates in the synthesis of pharmaceuticals such as sulfathiazole (an antimicrobial agent) and various kinase inhibitors used in cancer therapy. The phenylamino group at the 2-position can be further functionalized to generate libraries of compounds for high-throughput screening.

Experimental Protocol: Synthesis of 2-(Phenylamino)-4-arylthiazoles

This protocol describes the one-pot synthesis of 2-(phenylamino)-4-arylthiazoles from the corresponding α-bromoacetophenone and phenyl isothiocyanate via an intermediate N-phenylthiourea.

Reaction Scheme:

Caption: General workflow for the synthesis of 2-(phenylamino)-4-arylthiazoles.

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Phenyl isothiocyanate (1.2 mmol)

-

Ammonia solution (e.g., ammonium hydroxide, 25%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 mmol) and phenyl isothiocyanate (1.2 mmol) in ethanol (20 mL).

-

To this solution, add ammonia solution dropwise with stirring until the solution becomes basic.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(phenylamino)-4-arylthiazole.

Quantitative Data:

| Entry | Ar-group of α-bromoacetophenone | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 4 | 85 |

| 2 | 4-Chlorophenyl | 5 | 82 |

| 3 | 4-Methoxyphenyl | 4 | 88 |

| 4 | 4-Nitrophenyl | 6 | 75 |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[3][5][6][10] Phenyl isothiocyanate is a key reagent in the synthesis of 4-phenyl-3-mercapto-1,2,4-triazoles, which are versatile intermediates for further functionalization.

Application Notes:

1,2,4-Triazole derivatives are the core structures of several blockbuster antifungal drugs, such as fluconazole and itraconazole. The 3-thiol group in the synthesized triazoles can be readily alkylated or oxidized to introduce diverse substituents, allowing for the generation of compound libraries for drug discovery.

Experimental Protocol: Synthesis of 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol outlines the synthesis of 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiols starting from an acid hydrazide and phenyl isothiocyanate.

Reaction Scheme:

Caption: General workflow for the synthesis of 4-phenyl-1,2,4-triazole-3-thiols.

Materials:

-

Substituted acid hydrazide (10 mmol)

-

Phenyl isothiocyanate (10 mmol)

-

Ethanol

-

Sodium hydroxide (2N aqueous solution)

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Formation of Thiosemicarbazide Intermediate:

-

Dissolve the substituted acid hydrazide (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

-

Add phenyl isothiocyanate (10 mmol) to the solution and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide intermediate by filtration. Wash with cold ethanol and dry.

-

-

Cyclization to 1,2,4-Triazole:

-

To the dried thiosemicarbazide intermediate (5 mmol) in a round-bottom flask, add 2N aqueous sodium hydroxide solution (25 mL).

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 5-6.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Quantitative Data:

| Entry | R-group of Acid Hydrazide | Thiosemicarbazide Yield (%) | Triazole Yield (%) |

| 1 | Phenyl | 92 | 85 |

| 2 | 4-Chlorophenyl | 90 | 83 |

| 3 | 4-Methylphenyl | 95 | 88 |

| 4 | Pyridin-4-yl | 88 | 80 |

Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][4][17] A common synthetic route involves the condensation of 2-aminothiophenol with various electrophiles.

Application Notes:

The benzothiazole scaffold is present in several marketed drugs, including the neuroprotective agent Riluzole. 2-Substituted benzothiazoles are also investigated as imaging agents for amyloid plaques in Alzheimer's disease. The synthesis described below provides a straightforward route to 2-anilinobenzothiazole, a versatile intermediate for further chemical modifications.

Experimental Protocol: Synthesis of 2-(Phenylamino)benzothiazole

This protocol describes the synthesis of 2-(phenylamino)benzothiazole from 2-aminothiophenol and phenyl isothiocyanate.

Reaction Scheme:

Caption: General workflow for the synthesis of 2-(phenylamino)benzothiazole.

Materials:

-

2-Aminothiophenol (10 mmol)

-

Phenyl isothiocyanate (10 mmol)

-

Dimethylformamide (DMF)

-